molecular formula C19H17FN4O2S B2810143 5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901736-03-6

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2810143
CAS No.: 901736-03-6
M. Wt: 384.43
InChI Key: BNNFPIFCWOUVMQ-UHFFFAOYSA-N
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Description

The compound 5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative characterized by a 4-fluorobenzylthio substituent at position 5, methoxy groups at positions 8 and 9, and a methyl group at position 2. Triazoloquinazolines are pharmacologically significant due to their fused heterocyclic structure, which confers diverse biological activities such as kinase inhibition, anticancer, and antimicrobial properties . The 4-fluorobenzylthio group introduces an electron-withdrawing fluorine atom, which may enhance metabolic stability and receptor-binding affinity compared to unsubstituted or electron-donating analogs.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-11-21-18-14-8-16(25-2)17(26-3)9-15(14)22-19(24(18)23-11)27-10-12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNFPIFCWOUVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinazoline or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 of the triazolo[1,5-c]quinazoline scaffold plays a critical role in modulating biological activity and physicochemical properties. Below is a comparison of key analogs:

Table 1: Substituent Effects at Position 5
Compound Name (CAS) Substituent at Position 5 Molecular Weight Key Properties/Activities Source
Target Compound (Not reported) 4-Fluorobenzylthio ~435 (estimated) Inferred anticancer/kinase inhibition -
5-[(2,4-Dichlorobenzyl)sulfanyl] analog (860611-22-9) 2,4-Dichlorobenzylthio 435.33 Increased lipophilicity; potential enhanced cytotoxicity
5-[(3-Methoxybenzyl)sulfanyl] analog (860650-27-7) 3-Methoxybenzylthio ~437 (estimated) Electron-donating group; possible reduced metabolic stability
5-[(4-tert-Butylbenzyl)sulfanyl] analog (860610-87-3) 4-tert-Butylbenzylthio 436.58 Bulky hydrophobic group; improved membrane permeability
5-Ethoxy derivative (Example b in ) Ethoxy ~350 (estimated) Polar substituent; potential solubility advantage

Key Observations :

  • Electron-withdrawing groups (e.g., 4-F, 2,4-Cl) may enhance binding to enzymatic targets like kinases by increasing electrophilicity .
  • Hydrophobic substituents (e.g., 4-tert-butyl) improve lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic enzyme pockets .
  • Polar groups (e.g., ethoxy) enhance aqueous solubility but may reduce cell membrane permeability .

Comparison with Heterocyclic Analogs

Triazoloquinazolines share structural similarities with other fused heterocycles, such as tetrazoloquinazolines and imidazoquinazolines, but differ in biological profiles:

Table 2: Heterocyclic Analogs
Compound Class Key Differences Biological Activities Source
Tetrazolo[1,5-c]quinazoline Nitrogen-rich tetrazole ring Broad-spectrum antifungal activity
Imidazo[4,5-g]quinazoline Imidazole ring fused at 4,5-positions Limited synthetic data; unknown activity

Key Observations :

  • Tetrazoloquinazolines exhibit pronounced antifungal activity, likely due to the sulfur atom at position 5 enhancing interactions with fungal enzymes .
  • The target triazoloquinazoline’s triazole ring may offer better kinase inhibition due to its resemblance to purine-based kinase inhibitors (e.g., Crizotinib) .

Substituent Variations at Other Positions

Modifications at positions 2 and 8/9 also influence activity:

Table 3: Substituent Effects at Position 2
Compound (CAS/Example) Substituent at Position 2 Key Findings Source
2-(1H-Indol-3-ylmethyl) derivative 1H-Indol-3-ylmethyl Enhanced anticancer activity via π-π stacking
Target Compound Methyl Simplified structure; lower steric hindrance -

Key Observations :

  • Bulkier groups at position 2 (e.g., indolylmethyl) may improve receptor binding but reduce synthetic yield .
  • The target compound’s methyl group balances simplicity and efficacy, minimizing metabolic complexity .

Research Findings and Implications

  • Antimicrobial Activity : Thioether-containing analogs (e.g., 2,4-dichloro derivative) show promise against Candida albicans and Aspergillus niger, though the fluorine substituent’s role remains understudied .
  • Synthetic Accessibility : The Suzuki-Miyaura coupling and thiol-alkylation strategies used for analogs () are applicable to the target compound, enabling scalable production .

Biological Activity

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a compound belonging to the quinazoline family, characterized by its unique structure that includes a triazole ring fused with a quinazoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19H17FN4O2S
  • Molecular Weight : 384.4 g/mol
  • CAS Number : 901736-03-6

The compound features several functional groups that enhance its biological activity, including:

  • A fluorobenzyl thioether group which may contribute to its lipophilicity.
  • Dimethoxy substituents that are known to influence receptor interactions.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities including anticancer, antimicrobial, and enzyme inhibition properties. The specific biological activities of this compound have been explored through various studies.

Anticancer Activity

Quinazoline derivatives are often investigated for their anticancer potential. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • In Vitro Studies : The compound was tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxicity with IC50 values in the micromolar range .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of specific kinases:

  • Kinase Inhibition : It has been noted that modifications in the quinazoline structure can lead to enhanced inhibitory effects on kinases such as DYRK1A and GSK-3β. These kinases are involved in various cellular processes including cell proliferation and survival .

Case Studies and Research Findings

Several studies have focused on the biological implications of similar quinazoline derivatives:

StudyCompoundBiological ActivityFindings
EHT 1610 (Thiazolo[5,4-f]quinazoline)DYRK1A InhibitionIC50 values in nanomolar range; used as a specific inhibitor in various studies.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineAnticancerPotent against EGFR with IC50 = 0.096 μM; effective against MCF7 cells.
6,7-DimethoxyquinazolineAnticancerDemonstrated anticancer activity across multiple cell lines.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

Q & A

Q. What synthetic routes are commonly employed to prepare 5-((4-fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline?

The compound is synthesized via multi-step protocols involving cyclization and substitution reactions. Key steps include:

  • Quinazoline Core Formation : Cyclocondensation of substituted anthranilic acid derivatives with thioureas or thiosemicarbazides under reflux in ethanol or acetic acid .
  • Thioether Linkage : Reaction of a 5-mercapto intermediate with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or DMSO .
  • Methoxy Group Incorporation : Methoxylation at positions 8 and 9 using methyl iodide or dimethyl sulfate under alkaline conditions .
    Methodological Tip : Optimize reaction yields (typically 35–60%) by controlling temperature (70–100°C) and solvent polarity. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How is the structural identity of this compound confirmed?

Characterization relies on:

  • 1H/13C NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm), 4-fluorobenzyl protons (δ ~7.2–7.4 ppm), and triazole ring protons (δ ~8.1–8.5 ppm) .
  • LC-MS : Molecular ion peak ([M+H]+) at m/z ~438.1 (calculated for C₂₁H₁₉FN₄O₂S) .
  • Elemental Analysis : Validate %C, %H, and %N (e.g., Calcd: C 63.15%, H 4.65%, N 13.43%) .

Q. What preliminary biological activities have been reported for similar triazoloquinazolines?

Triazoloquinazolines exhibit:

  • Antimicrobial Activity : Against S. aureus (MIC 8–32 µg/mL) and C. albicans (MIC 16–64 µg/mL) via membrane disruption or enzyme inhibition .
  • Anticancer Potential : IC₅₀ values of 10–50 µM in breast cancer cell lines (MCF-7) by targeting topoisomerase II .
    Experimental Design : Use Mueller-Hinton agar for antimicrobial assays and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Key SAR insights from analogous derivatives:

Substituent PositionModificationImpact on ActivityReference
5-(Thioether)4-FluorobenzylEnhances lipophilicity and microbial uptake
8,9-DimethoxyElectron-donating groupsImproves DNA intercalation in cancer cells
2-MethylSteric hindranceReduces off-target binding in enzyme assays
Methodology : Systematically vary substituents (e.g., replace 4-fluorobenzyl with 3-chlorobenzyl) and compare bioactivity .

Q. What computational tools predict the binding mode of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with C. albicans CYP51 (PDB: 3LD6) or human topoisomerase II (PDB: 1ZXM). Key residues (e.g., Phe228, Tyr465) form π-π stacking with the quinazoline core .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict redox activity and stability .

Q. How can contradictory bioactivity data across studies be resolved?

Common discrepancies arise from:

  • Assay Conditions : Variability in solvent (DMSO vs. PBS) or incubation time (24 vs. 48 hours) alters MIC/IC₅₀ values .
  • Microbial Strains : Drug-resistant strains (e.g., MRSA) show reduced sensitivity compared to ATCC strains .
    Resolution Strategy : Standardize protocols (CLSI guidelines) and validate results with positive controls (e.g., ketoconazole for antifungal assays) .

Q. What analytical methods quantify this compound in biological matrices?

  • HPLC-UV : C18 column (4.6 × 250 mm), mobile phase (acetonitrile:water, 60:40), detection at 254 nm .
  • LC-MS/MS : MRM transitions m/z 438.1 → 320.2 (quantifier) and 438.1 → 265.1 (qualifier) for plasma samples .

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